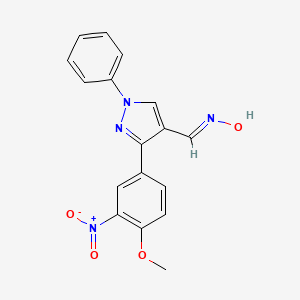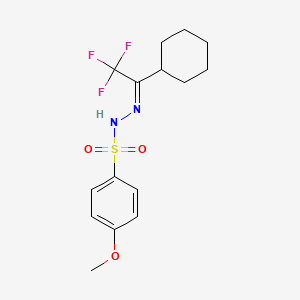![molecular formula C13H16N4OS B5587543 5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)
5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazole compounds, including derivatives similar to "5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol," play a significant role in organic chemistry due to their diverse biological activities and potential in corrosion inhibition. The compound belongs to a class of heterocyclic compounds that have garnered attention for their potential applications across various fields, including medicine, pharmacy, and materials science.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions and can be achieved under conditions that promote the formation of the triazole ring. For example, Srivastava et al. (2016) described the synthesis of a related triazole compound via a process that is theoretically analyzed as energetically feasible at room temperature, suggesting a possible pathway for the synthesis of our target compound (Srivastava, 2016).
Molecular Structure Analysis
Triazole compounds exhibit a variety of structural features, including the possibility of tautomeric forms. The molecular structure is often confirmed using spectral methods such as FT-IR, UV-visible, and NMR spectroscopy. The bond lengths and vibrational modes can be assigned and compared with theoretical models to understand the compound's geometry and electronic structure.
Chemical Reactions and Properties
Triazole derivatives engage in various chemical reactions, reflecting their reactivity and potential biological activity. The chemical reactivity can be explored through molecular electrostatic potential surfaces and electronic parameters, providing insight into the molecule's behavior in biological systems or as corrosion inhibitors. Theoretical studies, such as those by Srivastava et al. (2016), predict the biological activity of triazole compounds, indicating their potential as inhibitors of specific enzymes (Srivastava, 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
The research in heterocyclic chemistry often focuses on the synthesis of novel compounds with potential biological and pharmacological applications. For instance, the synthesis of spiro derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines demonstrates the interest in creating new compounds that might exhibit unique biological activities. These compounds were obtained through reactions involving triazole-thiolates, indicating the versatility of triazole derivatives in synthesizing complex heterocyclic systems with potential for selective biological activities (Kalinina et al., 2015).
Biological and Pharmacological Potential
Heterocyclic compounds, including triazole derivatives, are studied for their potential biological and pharmacological applications. The interest lies in their ability to interact with biological systems, offering pathways to novel treatments and drugs. For example, derivatives of 1,2,4-triazoles have been explored for their antitumor and antileishmanial activities, indicating the potential of these compounds in the development of new therapeutic agents. The study of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole showed promising results in antimicrobial and antitubercular activities, highlighting the potential of triazole derivatives in addressing various diseases (Dave et al., 2007).
Chemical Properties and Reactivity
The study of the chemical properties and reactivity of triazole derivatives also plays a significant role in understanding their applications. For instance, the electrochemical, ToF-SIMS, and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper demonstrate the potential industrial applications of these compounds beyond their biological activities. Such studies provide insights into the interaction mechanisms of triazole derivatives with metal surfaces, offering new avenues for the development of corrosion inhibitors (Chauhan et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclohexyl-4-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c19-13-16-15-12(10-5-2-1-3-6-10)17(13)14-9-11-7-4-8-18-11/h4,7-10H,1-3,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKVWSSLOJIXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-4-(furan-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)
![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)
![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)



![2-(2-oxo-1-azepanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5587527.png)
![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)
![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5587557.png)